molecular formula C17H16D3N3 B602503 Mirtazapine-d3 CAS No. 1216678-68-0

Mirtazapine-d3

Cat. No. B602503
M. Wt: 268.37
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mirtazapine-d3 is intended for use as an internal standard for the quantification of mirtazapine by GC- or LC-MS . Mirtazapine is an antidepressant drug with an exceptional pharmacological profile. It is used to treat major depressive disorder and depression associated with various conditions .


Synthesis Analysis

Mirtazapine-d3 is a stable isotope labeled (deuterated) internal standard for Mirtazapine . The synthesis of Mirtazapine-d3 is not explicitly mentioned in the search results.


Molecular Structure Analysis

Mirtazapine (MTZ) is 5-methyl-2,5,19-triazatetracyclo [13.4.0.02,7.08,13] nonadeca-1 (15),8,10,12,16,18-hexaene . The empirical formula of MTZ is C17H19N3, and its molecular mass is 265.36 . For Mirtazapine-d3, the empirical formula is C17H16D3N3, and its molecular weight is 268.380 .


Chemical Reactions Analysis

Mirtazapine shows linear pharmacokinetics over a dose range of 15 to 80mg. The presence of food has a minor effect on the rate, but does not affect the extent, of absorption . The pharmacokinetics of mirtazapine are dependent on gender and age: females and the elderly show higher plasma concentrations than males and young adults .


Physical And Chemical Properties Analysis

The absolute bioavailability of Mirtazapine is approximately 50%, mainly because of gut wall and hepatic first-pass metabolism . Mirtazapine binds to plasma proteins (85%) in a nonspecific and reversible way . The chemical formula of Mirtazapine-d3 is C17H16D3N3 .

Scientific Research Applications

  • Antidepressant Properties : Mirtazapine acts as an effective antidepressant by enhancing noradrenergic and serotonergic neurotransmission. It has been found to be as effective as tricyclic antidepressants and selective serotonin reuptake inhibitors (SSRIs) in treating major depression, with some studies suggesting a more rapid onset of action compared to SSRIs (Fawcett & Barkin, 1998); (Davis & Wilde, 1996).

  • Sleep Improvement and Anxiety Reduction : Mirtazapine has been shown to improve sleep continuity and architecture in patients with major depressive disorder. It effectively decreases sleep latency and increases total sleep time and sleep efficiency (Winokur et al., 2000). Additionally, mirtazapine demonstrates anxiolytic effects, beneficial in treating anxiety symptoms associated with depression (Croom et al., 2009).

  • Effects on Sexual Functioning : Mirtazapine may have a positive impact on sexual functioning in both men and women with depression, improving desire, arousal, and satisfaction (Boyarsky et al., 1999).

  • Potential in Treating Obstructive Sleep Apnea : Although initial studies proposed mirtazapine as a potential treatment for obstructive sleep apnea (OSA), further research did not find significant improvements in sleep apnea symptoms with mirtazapine treatment (Marshall et al., 2008).

  • Usage in Cancer Chemotherapy : Mirtazapine may have potential in controlling the nausea and insomnia associated with cancer chemotherapy, though further study is required before it can be routinely used in this context (Kast, 2001).

  • Application in Alzheimer’s Disease : Mirtazapine has been studied for its role in controlling depression and agitation in Alzheimer’s patients, showing promise in managing these neuropsychiatric symptoms (Correia & Vale, 2021).

  • Pharmacokinetic Studies : Research on the pharmacokinetics of Mirtazapine and its metabolites in animal models like Beagle dogs offers insights into its absorption and metabolism, which is crucial for understanding its therapeutic applications and safety profile (Giorgi & Yun, 2012).

Future Directions

Mirtazapine has shown promising effects on various conditions such as Parkinson’s disease, schizophrenia, dysthymia, social anxiety disorder, alcohol dependency, posttraumatic stress disorder, panic disorder, pain syndromes, obsessive–compulsive disorder, and sleep disorders . These positive outcomes motivate more and more clinical trials for this antidepressant in different conditions .

properties

IUPAC Name

5-(trideuteriomethyl)-2,5,19-triazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3/c1-19-9-10-20-16(12-19)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)20/h2-8,16H,9-12H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONZAEMNMFQXRA-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662131
Record name Mirtazapine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mirtazapine-d3

CAS RN

1216678-68-0
Record name Mirtazapine-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
19
Citations
J Hasselstrøm - Journal of Chromatography B, 2011 - Elsevier
… -d6, desmethylclomipramine-d3, imipramine-d4, desipramine-d4, citalopram-d6, clozapine-d8, ziprasidone-d8, venlafaxine-d6, O-desmethylvenlafaxine-d6, mirtazapine-d3, and …
Number of citations: 66 www.sciencedirect.com
B Petrie, BD Smith, J Youdan, R Barden… - Analytica chimica …, 2017 - Elsevier
… Citalopram-D6, metoprolol-D7, and mirtazapine-D3 were obtained from TRC (Toronto, Canada). All standards were purchased as 0.1 or 1.0 mg mL −1 solutions or in powder form. …
Number of citations: 42 www.sciencedirect.com
L Brockbals, Y Wartmann, D Mantinieks, LL Glowacki… - Metabolites, 2021 - mdpi.com
Postmortem redistribution (PMR) can result in artificial drug concentration changes following death and complicate forensic case interpretation. Currently, no accurate methods for PMR …
Number of citations: 11 www.mdpi.com
J Gevorkyan, M Wong, S Pearring… - Journal of Analytical …, 2020 - academic.oup.com
Systematic toxicological approaches that employ both ideology changes and improvements in instrumentation and sample extraction allow for improved toxicology testing efficiency …
Number of citations: 11 academic.oup.com
M Paal, K Habler, M Vogeser - Clinical Chemistry and Laboratory …, 2021 - degruyter.com
Objectives The risk of sample confusion continues to be a challenge for the pre-analytical part of the overall testing process. We here describe a novel system to track samples based on …
Number of citations: 2 www.degruyter.com
N Ceolotto, P Dollamore, A Hold, B Balne… - Journal of Hazardous …, 2024 - Elsevier
This manuscript introduces a new wastewater-based epidemiology workflow for estimation of non-communicable diseases (NCDs) prevalence by using wastewater-based …
Number of citations: 4 www.sciencedirect.com
B Petrie, K Proctor, J Youdan, R Barden… - Science of the total …, 2017 - Elsevier
… Citalopram-D6, metoprolol-D7, fluoxetine-D5 and mirtazapine-D3 were obtained from TRC (Toronto, Canada). Methanol (MeOH) and toluene was HPLC grade and purchased from …
Number of citations: 57 www.sciencedirect.com
MKK Nielsen, M Nedahl, SS Johansen… - Drug Testing and …, 2018 - Wiley Online Library
In this study, we present the validation of an analytical method capable of quantifying 30 commonly encountered pharmaceuticals and metabolites in whole blood and brain tissue from …
B Petrie, J Youdan, R Barden… - … of Chromatography A, 2016 - Elsevier
… Citalopram-D6, metoprolol-D7, fluoxetine-D5 and mirtazapine-D3 were obtained from TRC (Toronto, Canada). All standards were purchased as 0.1 or 1.0 mg mL −1 solutions or in …
Number of citations: 267 www.sciencedirect.com
MP Elmiger, M Poetzsch, AE Steuer… - Analytical and …, 2017 - Springer
In postmortem toxicology, fast methods can provide a triage to avoid unnecessary autopsies. Usually, this requires multiple qualitative and quantitative analytical methods. The aim of …
Number of citations: 13 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.